molecular formula C12H11BrN2O2 B11835602 Ethyl 3-amino-6-bromoquinoline-2-carboxylate

Ethyl 3-amino-6-bromoquinoline-2-carboxylate

Cat. No.: B11835602
M. Wt: 295.13 g/mol
InChI Key: SXRUTUFTJVVQGD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the bromination of quinoline-2-carboxylic acid, followed by esterification with ethanol to form ethyl 6-bromoquinoline-2-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • 4-Amino-6-bromoquinoline
  • 2-Amino-6-bromoquinoline hydrochloride
  • Methyl 4-bromoquinoline-6-carboxylate

Uniqueness

Ethyl 3-amino-6-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-amino-6-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

SXRUTUFTJVVQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N

Origin of Product

United States

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